molecular formula C8H5ClO3 B1295029 5-Chloro-2-hydroxyisophthalaldehyde CAS No. 32596-43-3

5-Chloro-2-hydroxyisophthalaldehyde

Cat. No.: B1295029
CAS No.: 32596-43-3
M. Wt: 184.57 g/mol
InChI Key: MYHXSDYZVOKOAT-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxyisophthalaldehyde: is an organic compound with the molecular formula C8H5ClO3. It is a derivative of isophthalaldehyde, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom and another by a hydroxyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydroxyisophthalaldehyde typically involves the reaction of 4-chlorophenol with hexamethylenetetramine in an anhydrous trifluoroacetic acid medium under an argon atmosphere. The reaction mixture is refluxed for 24 hours, during which the color changes from yellow to reddish-orange. The mixture is then poured into hydrochloric acid, and the resulting yellow crystals are collected by filtration and washed with deionized water and hexane. The product is purified by recrystallization in ethyl alcohol and dried in a vacuum oven at 70°C .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-hydroxyisophthalaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to primary alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 5-Chloro-2-hydroxyisophthalic acid.

    Reduction: 5-Chloro-2-hydroxyisophthalyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-hydroxyisophthalaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxyisophthalaldehyde depends on its specific application. In the context of self-healing polymers, for example, it forms coordination complexes with metal ions, which contribute to the material’s mechanical properties and self-healing capabilities. The molecular targets and pathways involved include the formation of reversible coordination bonds that allow for dynamic self-healing processes .

Comparison with Similar Compounds

    5-Chlorosalicylaldehyde: Similar structure but with a hydroxyl group ortho to the aldehyde group.

    3-Chloro-2-hydroxybenzaldehyde: Similar structure but with the chlorine atom in a different position.

    3,5-Dichlorosalicylaldehyde: Contains two chlorine atoms on the benzene ring.

Uniqueness: 5-Chloro-2-hydroxyisophthalaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. Its ability to form coordination complexes and its role in the synthesis of self-healing polymers highlight its versatility and importance in various fields .

Properties

IUPAC Name

5-chloro-2-hydroxybenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHXSDYZVOKOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186287
Record name 5-Chloro-2-hydroxyisophthalaldehyde
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Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32596-43-3
Record name 2,6-Diformyl-4-chlorophenol
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Record name 5-Chloro-2-hydroxyisophthalaldehyde
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Record name 5-Chloro-2-hydroxyisophthalaldehyde
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Record name 5-chloro-2-hydroxyisophthalaldehyde
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Record name 5-Chloro-2-hydroxyisophthalaldehyde
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Synthesis routes and methods

Procedure details

To a stirred suspension of diol (Step 1) (33.0 g, 0.18 mole) in chloroform (1.5 L) in a 2 L round bottom flask was added manganese dioxide (139 g, 1.60 mole) and the resulting suspension heated to a gentle reflux for 10 hours. The reaction was allowed to cool to room temperature, was filtered through diatomaceous earth, concentrated in vacuo, presorbed on silica gel and purified by flash chromatography (hexane/ethyl acetate) yielding the as a mustard colored powder dialdehyde (22.42 g, 67%): mp 120.7–122.8° C. This solid was of suitable purity to use in the next step without further purification.
Name
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
[Compound]
Name
dialdehyde
Quantity
22.42 g
Type
reactant
Reaction Step Two
Quantity
139 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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